

An In-Depth Technical Guide to RH 795 for Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RH 795	
Cat. No.:	B12409352	Get Quote

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Core Principles of RH 795

RH 795 is a fast-responding, potentiometric styryl dye predominantly utilized for the functional imaging of neuronal activity.[1] As a voltage-sensitive dye (VSD), it embeds into the plasma membrane of neurons and reports changes in membrane potential as alterations in its fluorescence intensity. Chemically, it is a dialkylaminophenylpolyenylpyridinium dye with the formula C₂₆H₃₉Br₂N₃O₂ and a molecular weight of 585.42 g/mol .[1]

The primary advantage of **RH 795** lies in its favorable photostability and reduced phototoxicity compared to other VSDs, making it particularly well-suited for long-term imaging experiments. [2] Studies have shown that **RH 795** exhibits weak and slowly developing phototoxic effects and slow bleaching.[2] Furthermore, unlike some other styryl dyes such as RH414, **RH 795** does not cause arterial constriction during in vivo cortex staining, a significant benefit for physiological studies.[1] However, for short-term experiments requiring the detection of very small neuronal signals, other dyes like Di-4-ANEPPS may offer a higher signal quality.[2]

Mechanism of Action

The voltage-sensing mechanism of **RH 795**, like other "fast" styryl dyes, is based on an electrochromic effect. This involves a direct interaction between the dye's chromophore and the electric field across the neuronal membrane. Changes in the membrane potential cause a shift in the electronic energy levels of the dye molecule. This alteration of energy levels results in a



rapid (femtosecond to picosecond) shift in the dye's absorption and emission spectra, which is detected as a change in fluorescence intensity at a given excitation and emission wavelength.

Quantitative Data

The following tables summarize the key quantitative properties of RH 795.

Chamical and Dhysical Proportion	
Chemical and Physical Properties	
Chemical Name	N-(4-Sulfobutyl)-4-(4-(4- (dipentylamino)phenyl)buta-1,3-dien-1-
Chemical Name	yl)pyridinium
Molecular Formula	C26H39Br2N3O2
Molecular Weight	585.42 g/mol [1]
CAS Number	172807-13-5[1]
Appearance	Orange-red solid[1]
Solubility	Water, DMSO, DMF
Spectroscopic Properties	
Excitation Maximum (in Methanol)	530 nm[1]
Emission Maximum (in Methanol)	712 nm[1]
	Absorption/Excitation can be blue-shifted by up
Spectral Shift in Membranes	to 20 nm. Emission can be blue-shifted by up to
	80 nm.[1]
Color	Far-red[1]



Functional Properties	
Potential Dependence	Fast-response membrane potential dye[1]
Voltage Sensitivity (ΔF/F per 100 mV)	While specific values for RH 795 are not readily available in the literature, similar rhodol-based VSDs show sensitivities in the range of 16.7–18.0%.[3] The fractional fluorescence change is a key parameter for assessing dye performance.
Response Time	Described as a "fast-responding" potentiometric probe, indicating a response on the submillisecond timescale, suitable for tracking action potentials.[1]
Phototoxicity	Weak and slowly developing, making it suitable for long-term experiments.[2]
Bleaching	Slow bleaching profile.[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of **RH 795**. Below are composite protocols for common applications, adapted from established neurobiological techniques.

Protocol 1: Staining of Acute Brain Slices

This protocol is adapted from standard procedures for preparing and staining acute brain slices for electrophysiology and imaging.

Materials:

- RH 795 dye stock solution (e.g., 1 mg/mL in DMSO)
- Artificial cerebrospinal fluid (aCSF), chilled to 4°C and continuously bubbled with 95% O₂ / 5% CO₂.
- Recovery chamber with aCSF at 32-34°C.



- Vibratome or tissue slicer.
- Dissection tools.

Procedure:

- Slice Preparation:
 - Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with icecold, oxygenated NMDG-based or sucrose-based protective cutting solution.
 - Rapidly dissect the brain and mount the region of interest onto the vibratome stage.
 - Cut brain slices to the desired thickness (e.g., 300 μm) in the ice-cold, oxygenated cutting solution.
- Slice Recovery:
 - Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30-60 minutes.
- Staining:
 - Prepare the staining solution by diluting the RH 795 stock solution into oxygenated aCSF.
 A final concentration in the range of 0.005-0.02 mg/mL is a good starting point. The optimal concentration should be determined empirically.
 - Incubate the slices in the RH 795 staining solution for 15-30 minutes at room temperature, protected from light.
- Washing:
 - After incubation, transfer the slices to a fresh chamber with dye-free, oxygenated aCSF to wash for at least 15-20 minutes before imaging.
- Imaging:



- Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
- Use an appropriate filter set for far-red fluorescence. For RH 795, an excitation filter around 530 nm and an emission filter around 710 nm would be suitable.
- Use the lowest possible excitation light intensity to minimize phototoxicity and bleaching,
 while still achieving an adequate signal-to-noise ratio.[2]

Protocol 2: In Vivo Cortical Staining in Mice

This protocol is for imaging neuronal activity in the cortex of an anesthetized or awake, head-fixed mouse, adapted from cranial window implantation and in vivo imaging procedures.

Materials:

- RH 795 dye stock solution (e.g., 1 mg/mL in sterile saline or aCSF).
- Surgical tools for craniotomy.
- Dental cement for headplate fixation.
- Low-melting-point agarose.
- Glass coverslip.

Procedure:

- Surgical Preparation:
 - Anesthetize the mouse and fix its head in a stereotaxic frame.
 - Perform a craniotomy over the cortical region of interest. Carefully remove the dura mater.
- Dye Application:
 - Prepare the RH 795 staining solution at a concentration of 0.5-1 mg/mL in sterile aCSF.
 - Apply the solution directly onto the exposed cortical surface.

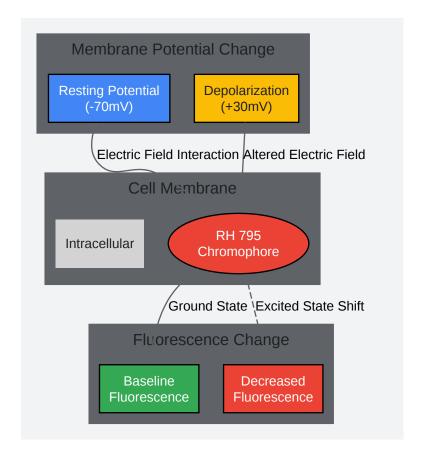


- Allow the dye to incubate for 60-90 minutes. During this time, keep the cortical surface moist with the dye solution and protected from light.
- Washing and Sealing:
 - After the incubation period, gently wash the cortical surface with sterile, dye-free aCSF to remove excess dye.
 - Cover the craniotomy with a low-melting-point agarose (e.g., 1.5% in aCSF) and seal it with a glass coverslip.
 - Secure the coverslip with dental cement.
- · Imaging:
 - Allow the animal to recover from surgery before imaging if performing chronic experiments.
 - For imaging, head-fix the animal under the microscope.
 - Use appropriate excitation and emission filters for RH 795.
 - Acquire time-series images at a high frame rate (e.g., 100-500 Hz) to capture fast neuronal dynamics.

Visualizations

Mechanism of Action: Electrochromic Shift



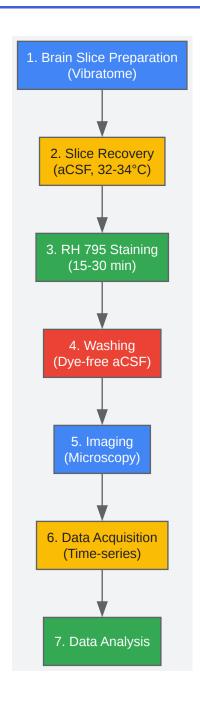


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Caption: Mechanism of RH 795 voltage sensing via electrochromic effect.

Experimental Workflow: Acute Brain Slice Imaging



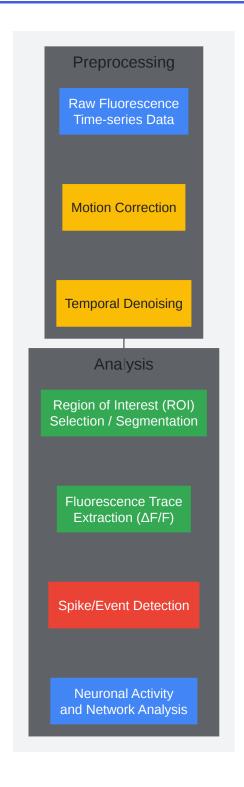


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Caption: Workflow for RH 795 functional imaging in acute brain slices.

Data Analysis Pipeline





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Caption: Data analysis workflow for voltage-sensitive dye imaging.



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- To cite this document: BenchChem. [An In-Depth Technical Guide to RH 795 for Neurobiological Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12409352#understanding-rh-795-in-neurobiology]

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